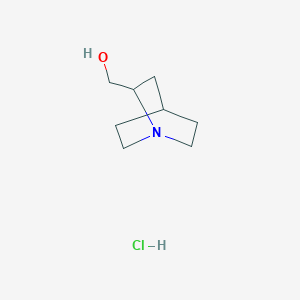
2-Quinuclidinemethanol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinuclidinemethanol, hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its role as a valuable building block in medicinal chemistry, particularly due to its structural similarity to cinchona alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinuclidinemethanol, hydrochloride typically involves the reduction of quinuclidinone. One common method includes the reaction of quinuclidinone with sodium borohydride in methanol, followed by acidification with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization from suitable solvents to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Quinuclidinemethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone.
Reduction: It can be reduced to form quinuclidine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinuclidinone
Reduction: Quinuclidine
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
2-Quinuclidinemethanol, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinuclidinemethanol, hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its bicyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Quinine: An antimalarial compound derived from cinchona bark.
Cinchonidine: Another cinchona alkaloid with similar structural features.
Uniqueness: 2-Quinuclidinemethanol, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike quinidine and quinine, which are primarily used for their pharmacological effects, this compound is more versatile in its applications, ranging from chemical synthesis to biological research .
Properties
CAS No. |
63716-83-6 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-5-7-1-3-9(8)4-2-7;/h7-8,10H,1-6H2;1H |
InChI Key |
RLQPOUJATYVJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)

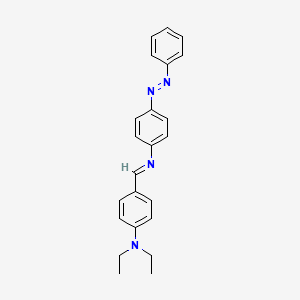
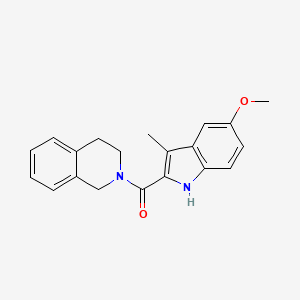
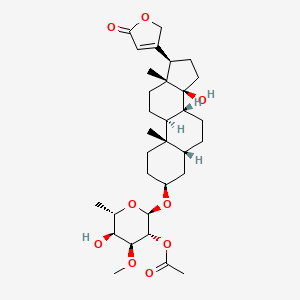
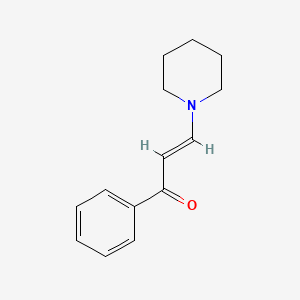

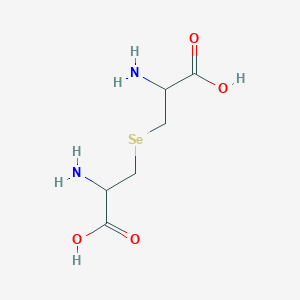
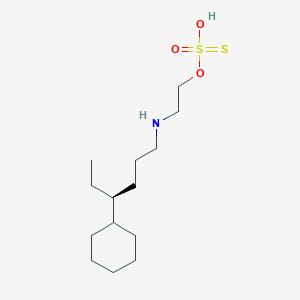
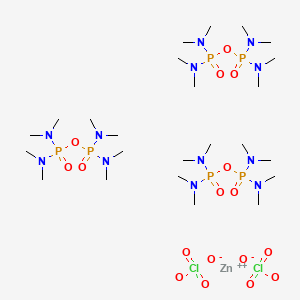
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
